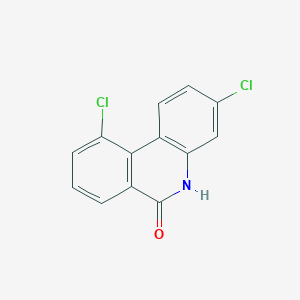
3,10-dichloro-5H-phenanthridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-dichloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dichloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the cyclization of 2-iodo-N-phenylbenzamide in the presence of a base such as potassium tert-butoxide and a radical initiator like 2,2’-azoisobutyronitrile (AIBN) in a solvent like benzene . The reaction is typically carried out under reflux conditions for an extended period to ensure complete cyclization.
Industrial Production Methods
Industrial production of phenanthridinones, including this compound, often involves large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3,10-dichloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridinone core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenanthridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the phenanthridinone core.
Wissenschaftliche Forschungsanwendungen
3,10-dichloro-5H-phenanthridin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 3,10-dichloro-5H-phenanthridin-6-one involves its interaction with molecular targets in biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in DNA repair, further enhancing its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound that is the basis of DNA-binding fluorescent dyes.
6(5H)-Phenanthridinone: Another phenanthridinone derivative with similar structural features.
Uniqueness
3,10-dichloro-5H-phenanthridin-6-one is unique due to the presence of chlorine atoms at specific positions on the phenanthridinone core. These chlorine atoms can influence the compound’s reactivity and biological activity, making it distinct from other phenanthridinone derivatives.
Eigenschaften
CAS-Nummer |
27353-62-4 |
|---|---|
Molekularformel |
C13H7Cl2NO |
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
3,10-dichloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-4-5-8-11(6-7)16-13(17)9-2-1-3-10(15)12(8)9/h1-6H,(H,16,17) |
InChI-Schlüssel |
DMNMWWJCFOGBHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C(C=C3)Cl)NC2=O)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



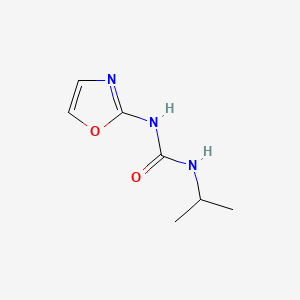

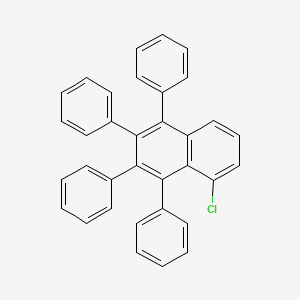

![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)

![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)

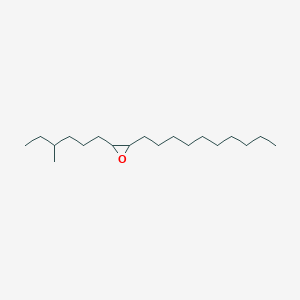
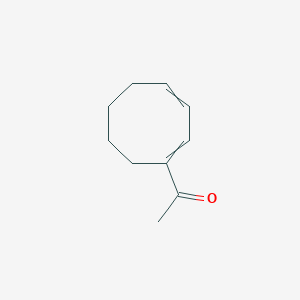
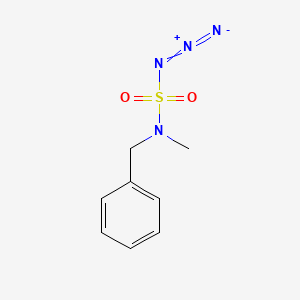

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
